molecular formula C19H26ClN3O2S B11059898 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11059898
M. Wt: 395.9 g/mol
InChI Key: QLLWJKFVKNKSOY-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:

  • Formation of the Pyrrole Core: : The initial step often involves the construction of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Sulfonylation: : The sulfonyl group is typically introduced through a sulfonylation reaction, where the chlorophenyl derivative is treated with a sulfonyl chloride in the presence of a base like pyridine.

  • Attachment of the Pyrrolidine Moiety: : The final step involves the attachment of the pyrrolidine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrrole derivative reacts with an ethylpyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to pyrrole N-oxides, while reduction can yield sulfides or thiols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-[(4-methylphenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-[(4-fluorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential bioactivity, distinguishing it from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H26ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H26ClN3O2S/c1-4-22-11-5-6-16(22)12-23-14(3)13(2)18(19(23)21)26(24,25)17-9-7-15(20)8-10-17/h7-10,16H,4-6,11-12,21H2,1-3H3

InChI Key

QLLWJKFVKNKSOY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN2C(=C(C(=C2N)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

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